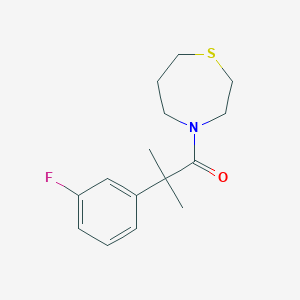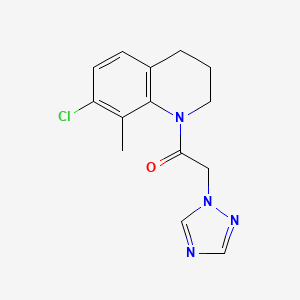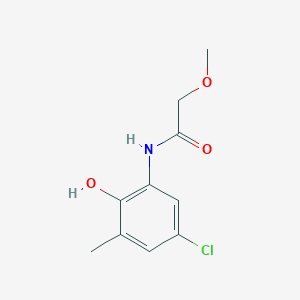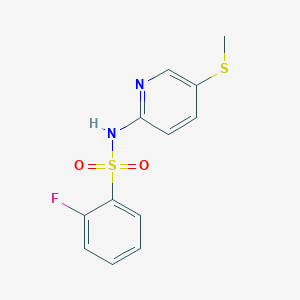![molecular formula C18H28N2O3 B7594234 N-[4-(morpholin-4-ylmethyl)phenyl]-2-pentoxyacetamide](/img/structure/B7594234.png)
N-[4-(morpholin-4-ylmethyl)phenyl]-2-pentoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(morpholin-4-ylmethyl)phenyl]-2-pentoxyacetamide, also known as MPAPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a selective inhibitor of the protein kinase CK2, which plays a crucial role in regulating cellular processes such as cell proliferation, differentiation, and apoptosis.
Mecanismo De Acción
N-[4-(morpholin-4-ylmethyl)phenyl]-2-pentoxyacetamide selectively inhibits the activity of CK2 by binding to the ATP-binding site of the enzyme. CK2 is a serine/threonine kinase that plays a crucial role in regulating cellular processes such as cell proliferation, differentiation, and apoptosis. By inhibiting CK2, this compound can disrupt these processes and potentially lead to the development of new therapies for cancer and other diseases.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory and anti-viral properties. In vivo studies have demonstrated that this compound can reduce tumor growth and improve survival in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[4-(morpholin-4-ylmethyl)phenyl]-2-pentoxyacetamide in lab experiments is its selectivity for CK2. This allows researchers to study the specific effects of CK2 inhibition without affecting other cellular processes. However, one limitation of using this compound is its relatively low potency compared to other CK2 inhibitors. This can make it more difficult to achieve the desired level of inhibition in experiments.
Direcciones Futuras
There are several future directions for research on N-[4-(morpholin-4-ylmethyl)phenyl]-2-pentoxyacetamide. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of this compound. Another area of interest is the identification of new therapeutic applications for this compound, such as in the treatment of viral infections. Additionally, further studies are needed to better understand the biochemical and physiological effects of this compound and its potential clinical applications.
Métodos De Síntesis
The synthesis of N-[4-(morpholin-4-ylmethyl)phenyl]-2-pentoxyacetamide involves a multi-step process that starts with the reaction of 4-(morpholin-4-ylmethyl)aniline with pentoxyacetyl chloride in the presence of a base catalyst. The resulting product is then further purified and reacted with phenyl isocyanate to form this compound. The final product is obtained after purification and recrystallization.
Aplicaciones Científicas De Investigación
N-[4-(morpholin-4-ylmethyl)phenyl]-2-pentoxyacetamide has been extensively studied for its potential applications in scientific research. Its selective inhibition of CK2 makes it a promising candidate for the development of new therapies for cancer, inflammation, and other diseases. This compound has also been shown to have anti-viral properties, which could be useful in the treatment of viral infections.
Propiedades
IUPAC Name |
N-[4-(morpholin-4-ylmethyl)phenyl]-2-pentoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-2-3-4-11-23-15-18(21)19-17-7-5-16(6-8-17)14-20-9-12-22-13-10-20/h5-8H,2-4,9-15H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFCFAZLXLBPMCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOCC(=O)NC1=CC=C(C=C1)CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Fluoro-3-[(3-phenyl-1,2,4-triazol-1-yl)methyl]benzonitrile](/img/structure/B7594155.png)

![6-Methyl-2-[(2-methylquinolin-4-yl)methyl]pyridazin-3-one](/img/structure/B7594169.png)

![N-[1-(3-methoxyphenyl)piperidin-3-yl]-1H-pyrazole-5-carboxamide](/img/structure/B7594175.png)



![1-(2,6-dimethylpiperidin-1-yl)-2-[(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B7594200.png)
![1-(2-Tert-butylsulfinylethyl)-3-[2-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)ethyl]urea](/img/structure/B7594206.png)

![4-bromo-N,3-dimethyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]aniline](/img/structure/B7594226.png)

